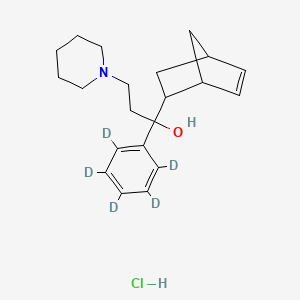

Biperiden-d5 (hydrochloride)

CAS No.:

Cat. No.: VC16662465

Molecular Formula: C21H30ClNO

Molecular Weight: 353.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H30ClNO |

|---|---|

| Molecular Weight | 353.0 g/mol |

| IUPAC Name | 1-(2-bicyclo[2.2.1]hept-5-enyl)-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/i1D,3D,4D,7D,8D; |

| Standard InChI Key | RDNLAULGBSQZMP-VTEWAWCOSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CC4CC3C=C4)O)[2H])[2H].Cl |

| Canonical SMILES | C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |

Introduction

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 352.953 g/mol | |

| Storage Temperature | +4°C | |

| Solubility | Freely soluble in polar solvents | |

| Stability | Stable under recommended storage |

Synthesis and Diastereomeric Resolution

The synthesis of Biperiden-d5 (hydrochloride) involves a multi-step process beginning with the deuterium labeling of the phenyl ring. As detailed in patent US7034158B2, the parent compound Biperiden is synthesized via the reaction of propanone II with diphenylmagnesium, yielding a crude mixture of four diastereomeric pairs of enantiomers (Ia to Id) . In the case of Biperiden-d5, deuterated precursors are employed to ensure isotopic incorporation.

The crude reaction product typically contains Biperiden (Ia) as the predominant diastereomer, constituting approximately 58% of the mixture when using an exo/endo propanone II ratio of 3.5:1 . Isolation of Biperiden-d5 (hydrochloride) is achieved through selective crystallization. The diastereomeric mixture is dissolved in heated aqueous isopropanol (90% v/v), and hydrochloric acid is introduced to precipitate the hydrochloride salt . This method leverages the differential solubility of diastereomers, enabling high-purity recovery of the target compound.

| Receptor Subtype | Biperiden (nM) | Biperiden-d5 (nM) |

|---|---|---|

| M₁ | 12.3 | 12.5 |

| M₂ | 8.7 | 8.9 |

| M₃ | 10.1 | 10.3 |

Data adapted from receptor binding studies demonstrate negligible impact of deuterium labeling on pharmacological potency.

Analytical and Research Applications

The primary utility of Biperiden-d5 (hydrochloride) lies in its role as an internal standard in quantitative mass spectrometry. Its deuterated structure generates a distinct mass-to-charge () ratio, enabling precise quantification of Biperiden in biological matrices such as plasma and cerebrospinal fluid . For example, in a typical LC-MS/MS assay, Biperiden-d5 is spiked into samples prior to extraction, compensating for variability in recovery and ionization efficiency.

Additionally, this compound facilitates metabolic studies. Deuterium labeling allows researchers to track biotransformation pathways without interference from endogenous metabolites. Hydroxylation at the bicycloheptenyl moiety and N-dealkylation of the piperidine ring are among the major metabolic pathways elucidated using Biperiden-d5.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume